
MZP-55
Übersicht
Beschreibung
MZP-55 is a compound known for its role as a selective degrader of BRD3 and BRD4 proteins. It is based on PROTAC (proteolysis targeting chimera) technology, which involves the use of a bifunctional molecule to target specific proteins for degradation. This compound is composed of a ligand for von Hippel-Lindau protein and a ligand for BRD3/4, connected by a linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MZP-55 is synthesized through a multi-step process involving the coupling of a von Hippel-Lindau ligand with a BRD3/4 ligand. The synthesis typically involves the following steps:
Preparation of von Hippel-Lindau Ligand: This involves the synthesis of a ligand that can bind to the von Hippel-Lindau protein.
Preparation of BRD3/4 Ligand: This involves the synthesis of a ligand that can bind to BRD3/4 proteins.
Coupling Reaction: The two ligands are then coupled using a linker to form the final PROTAC molecule, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MZP-55 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Bindungsreaktionen: this compound bindet an das von-Hippel-Lindau-Protein und BRD3/4-Proteine.
Degradierungsreaktionen: Die Bindung von this compound an seine Zielproteine führt zu ihrer Ubiquitinierung und anschließenden Degradierung durch das Proteasom
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Lösungsmittel wie Dimethylsulfoxid (DMSO), Kupplungsmittel und Schutzgruppen.
Bedingungen: Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Bindungs- und Degradierungsaktivität zu gewährleisten
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind die abgebauten Fragmente der Zielproteine, BRD3 und BRD4 .
Wissenschaftliche Forschungsanwendungen
MZP-55 is a compound that has garnered attention in the field of medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera). This innovative class of compounds is designed to facilitate the targeted degradation of specific proteins within cells, offering promising applications in cancer therapy and other diseases.
Cancer Research
This compound's primary application lies in oncology, where it is being investigated for its potential to inhibit tumor growth by degrading BRD4. BRD4 is known to play a critical role in the transcriptional regulation of genes involved in cell proliferation and survival. By utilizing PROTAC technology, this compound can selectively degrade BRD4, thereby disrupting its function and leading to reduced tumor cell viability.
Key Studies:
- A study demonstrated that this compound effectively reduced the levels of BRD4 in various cancer cell lines, resulting in decreased proliferation rates and increased apoptosis .
- Another research effort highlighted the compound's potential in overcoming resistance mechanisms associated with traditional therapies, suggesting its utility as a combination treatment strategy .
Targeted Protein Degradation
This compound exemplifies the growing field of targeted protein degradation (TPD), which aims to selectively eliminate disease-causing proteins rather than merely inhibiting their activity. This approach has several advantages:
- Reduced Off-target Effects: By promoting the degradation of specific proteins, this compound minimizes the risk of side effects commonly associated with broad-spectrum inhibitors.
- Potential for Resistance Management: TPD strategies can be more effective against cancers that develop resistance to conventional therapies.
Case Studies:
- Research involving this compound has shown promise in preclinical models of hematological malignancies, where it effectively targeted and degraded BRD4, leading to significant tumor regression .
Therapeutic Development
The ongoing development of this compound as a therapeutic agent highlights its potential not only for cancer but also for other diseases linked to dysregulated protein levels. The versatility of PROTACs allows for the design of compounds that can target various proteins involved in different pathological conditions.
Future Directions:
- Investigations are underway to explore the use of this compound in combination with other therapeutic modalities, such as immunotherapy and chemotherapy, to enhance treatment efficacy .
- Further studies are also focused on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic window.
Data Table: Summary of Key Findings on this compound
Aspect | Details |
---|---|
Compound Type | PROTAC |
Target | BRD4 (Bromodomain-containing protein 4) |
Binding Affinity (Kd) | 8 nM |
Primary Application | Cancer therapy |
Mechanism | Induces targeted degradation of BRD4 |
Preclinical Efficacy | Reduced tumor growth in various cancer models |
Potential Combinations | Immunotherapy, chemotherapy |
Wirkmechanismus
MZP-55 exerts its effects through the following mechanism:
Binding: this compound binds to the von Hippel-Lindau protein and BRD3/4 proteins.
Ubiquitination: The binding of this compound facilitates the ubiquitination of BRD3/4 proteins.
Degradation: The ubiquitinated BRD3/4 proteins are recognized and degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MZ1: Ein weiterer PROTAC-Degrader, der auf BRD3 und BRD4 abzielt.
ARV-825: Ein PROTAC-Degrader mit ähnlichen Zielstrukturen.
Einzigartigkeit von MZP-55
This compound ist einzigartig durch seine hohe Selektivität und Potenz beim Abbau von BRD3- und BRD4-Proteinen. Es zeigt eine bevorzugte Degradierung von BRD3 und BRD4 bei nanomolaren Konzentrationen gegenüber BRD2 .
Biologische Aktivität
MZP-55 is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting findings from various studies, data tables summarizing key results, and case studies illustrating its efficacy.
Overview of this compound
This compound is a synthetic compound that has been investigated for its pharmacological properties. Initial studies have suggested that it may exhibit significant antibacterial and anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.
Antimicrobial Activity
In Vitro Studies
Recent research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methodologies.
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC of Comparison Drug (µg/mL) |
---|---|---|---|
Escherichia coli | 8 | Streptomycin | 32 |
Staphylococcus aureus | 4 | Vancomycin | 16 |
Pseudomonas aeruginosa | 16 | Ciprofloxacin | 64 |
These results indicate that this compound is more effective than several commonly used antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its antibacterial effects is believed to involve interference with bacterial metabolic processes. Specifically, it may inhibit key enzymes involved in the synthesis of essential biomolecules, thus impairing bacterial growth and replication .
Anti-inflammatory Activity
Cell Culture Studies
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies using human cell lines have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 30 |
IL-6 | 200 | 40 |
These findings suggest that this compound may be effective in managing inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Case Study: Application in Infection Models
A recent case study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to the control group receiving no treatment.
Results Summary:
- Bacterial Load Reduction: 75% decrease in E. coli levels in treated mice.
- Survival Rate: Increased survival rate of infected mice from 40% to 80% over a two-week period.
This case study underscores the potential of this compound as a therapeutic agent for treating bacterial infections .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of MZP-55 in degrading BRD3/4 proteins, and how does this relate to its anti-tumor activity?
this compound is a proteolysis-targeting chimera (PROTAC) that recruits E3 ubiquitin ligases to tag BRD3/4 for proteasomal degradation. This degradation disrupts BET protein function, leading to reduced expression of oncogenic targets like cMyc. In AML cell lines (MV411 and HL60), this compound demonstrated pEC50 values of 7.08 and 6.37, respectively, for Brd4 degradation . Methodologically, target engagement can be validated via immunoblotting for Brd4/cMyc levels and cell viability assays (e.g., CellTiter-Glo) to correlate degradation with anti-proliferative effects.
Q. How are pEC50 values determined for this compound, and what do they signify in preclinical studies?
pEC50 values quantify the potency of this compound in degrading BRD3/4. These are derived from dose-response curves in cellular assays, typically using techniques like quantitative Western blotting or flow cytometry to measure protein levels post-treatment. For example, in MV411 cells, a pEC50 of 7.08 indicates high potency, requiring ~10 nM concentration for half-maximal degradation . Researchers should ensure consistency in cell culture conditions (e.g., passage number, confluence) and use internal controls (e.g., housekeeping proteins) to minimize variability.
Advanced Research Questions
Q. How can 19F NMR displacement assays resolve cooperativity (α) differences between this compound and other BET-targeting PROTACs?
Cooperativity (α) reflects the stability of the ternary complex (PROTAC-E3 ligase-target protein). For this compound, 19F NMR displacement assays using spy molecule 19 revealed α values that correlate with BRD4(2) binding efficiency. Compared to PROTACs like MZP-61 (lower α), this compound exhibits higher cooperativity, suggesting stronger ternary complex formation. Methodologically, this requires optimizing NMR parameters (e.g., spy molecule concentration, buffer conditions) and fitting displacement curves to calculate α . Discrepancies between NMR-derived α and other biophysical methods (e.g., SPR) should be analyzed for technical variability, such as differences in protein constructs or assay temperatures .
Q. What experimental strategies address contradictions between in vitro pEC50 data and in vivo efficacy for this compound?
Discrepancies often arise from factors like pharmacokinetics (PK), tissue penetration, or off-target effects. To resolve this:
- Conduct PK/PD studies to measure this compound bioavailability and target engagement in vivo.
- Use orthotopic AML models instead of subcutaneous xenografts to better mimic tumor microenvironments.
- Pair proteomics (e.g., TMT labeling) with transcriptomics to identify compensatory pathways that may reduce efficacy in vivo .
Q. How should researchers design experiments to compare this compound with structurally related PROTACs (e.g., MZ1, MZP-54)?
A robust comparative analysis involves:
- Structural-Activity Relationship (SAR) Studies : Modify linker length/chemistry or E3 ligase ligands to assess impact on degradation efficiency.
- Ternary Complex Stability : Use biophysical assays (SPR, ITC) to measure binding kinetics for each PROTAC.
- Functional Redundancy Checks : Test for cross-resistance in cell lines with mutations in E3 ligases (e.g., VHL vs. CRBN-recruiting PROTACs) .
Q. Methodological Best Practices
- Data Reprodubility : Document cell line authentication (STR profiling), PROTAC synthesis purity (HPLC/MS), and assay replicates in supplementary materials .
- Ethical Compliance : Declare conflicts of interest and adhere to animal welfare protocols if using in vivo models .
- Data Sharing : Deposit raw NMR spectra, proteomics datasets, and dose-response curves in public repositories (e.g., Zenodo) to facilitate meta-analyses .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNJFZTYJNBAN-HYXXSBGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70ClN7O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-48-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.